Hepatic Safety Differentiation: Dihydrocoumarin vs. Coumarin in a 90-Day Rat Dietary Study
Dihydrocoumarin exhibits a markedly reduced hepatotoxic profile compared to the structurally related coumarin. In a 90-day dietary study in rats, administration of coumarin at 0.75% in the diet induced a spectrum of hepatic lesions, including hepatocyte vacuolation, bile duct hyperplasia, and cholangiofibrosis. In contrast, dietary administration of dihydrocoumarin at a comparable level (0.76%) did not induce these hepatic pathologies, demonstrating a functional hepatotoxic differentiation [1]. This is a direct head-to-head comparison within the same study.
| Evidence Dimension | Induction of Hepatic Lesions (Hepatocyte Vacuolation, Bile Duct Hyperplasia, Cholangiofibrosis) |
|---|---|
| Target Compound Data | 0.76% dihydrocoumarin in diet: No lesions observed (negative) |
| Comparator Or Baseline | Coumarin (CAS 91-64-5) at 0.75% in diet: Lesions positive |
| Quantified Difference | Qualitative difference: Coumarin positive for lesions; Dihydrocoumarin negative |
| Conditions | 90-day dietary administration study in Sprague-Dawley rats; histological evaluation of liver sections. |
Why This Matters
This directly addresses procurement decisions for flavor and fragrance formulations where regulatory or internal safety standards restrict the use of hepatotoxic coumarin, positioning dihydrocoumarin as a safer, functionally equivalent alternative based on in vivo toxicological data.
- [1] Lake, B. G., Evans, J. G., Lewis, D. F., & Price, R. J. (1994). Comparison of the hepatic effects of coumarin, 3,4-dimethylcoumarin, dihydrocoumarin and 6-methylcoumarin in the rat. Food and Chemical Toxicology, 32(8), 743-751. View Source
